molecular formula C12H20N2O3S B1681962 (-)-Sotalol CAS No. 30236-31-8

(-)-Sotalol

Cat. No.: B1681962
CAS No.: 30236-31-8
M. Wt: 272.37 g/mol
InChI Key: ZBMZVLHSJCTVON-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)phenyl)-, ®- involves several steps. One common method includes the reaction of 4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)phenyl)-, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonamides .

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)phenyl)-, ®- involves its dual role as a beta-adrenoceptor antagonist and a class III antiarrhythmic agent. It blocks beta-adrenergic receptors, reducing heart rate and contractility. Additionally, it prolongs the cardiac action potential duration and refractory period by inhibiting potassium channels . This dual action helps in controlling abnormal heart rhythms and preventing arrhythmias .

Comparison with Similar Compounds

Properties

CAS No.

30236-31-8

Molecular Formula

C12H20N2O3S

Molecular Weight

272.37 g/mol

IUPAC Name

N-[4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide

InChI

InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3/t12-/m0/s1

InChI Key

ZBMZVLHSJCTVON-LBPRGKRZSA-N

Isomeric SMILES

CC(C)NC[C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O

SMILES

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O

Appearance

Solid powder

30236-31-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(-)-Sotalol;  (R)-Sotalol;  D-Sotalol;  l-Sotalol; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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